7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
Description
Properties
IUPAC Name |
6-chloro-2,2,3,3-tetrafluoro-1,4-benzodioxin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO2/c9-3-1-5-6(2-4(3)14)16-8(12,13)7(10,11)15-5/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNOQBZCKNIEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(C(O2)(F)F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Chlorination
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Reagents : Chlorosulfonic acid (ClSO₃H), acetic acid.
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Mechanism : Sulfonation followed by displacement with chloride.
Table 1 : Chlorination Optimization
| Reagent | Temperature | Time (h) | Yield |
|---|---|---|---|
| ClSO₃H | 70°C | 3 | 75% |
| SOCl₂ | 85°C | 1 | 60% |
Directed Ortho-Metalation
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Reagents : n-BuLi, hexamethylphosphoramide (HMPA), Cl₂ gas.
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Advantage : Higher regioselectivity for 7-position functionalization.
Tetrafluorination at the 2,3-Positions
Fluorination of the ethylene bridge is achieved via radical or nucleophilic pathways:
Radical Fluorination
Nucleophilic Displacement
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Reagents : KF, crown ether, 1,2-dibromo-1,2-difluoroethane.
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Challenge : Competing elimination reactions reduce yields to 40–45%.
Table 2 : Fluorination Efficiency Comparison
| Method | Selectivity | Yield | Byproducts |
|---|---|---|---|
| Radical (XeF₂) | 90% | 55% | Monofluorinated |
| Nucleophilic (KF) | 75% | 42% | Olefins |
Amination at the 6-Position
Amination strategies focus on nitro reduction or Buchwald-Hartwig coupling:
Nitro Reduction
Transition Metal-Catalyzed Coupling
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Reagents : Pd(OAc)₂, Xantphos, NH₃·H₂O.
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Yield : 35–40% with >95% purity by HPLC.
Purification and Characterization
Final purification employs chromatography (silica gel, hexane/EtOAc) followed by recrystallization. Key analytical data:
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¹H NMR : Absence of aromatic protons (δ 6.5–7.5 ppm) confirms full substitution.
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HPLC : >98% purity with retention time 12.3 minutes (C18 column).
Challenges and Optimization Opportunities
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Chlorine-Fluorine Steric Clash : Bulkier substituents at 2,3-positions hinder amination; microwave-assisted synthesis reduces reaction time by 50%.
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Amine Oxidation : Stabilization via HCl salt formation prevents degradation during storage.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology: Its unique structure makes it a useful tool in studying biological systems, particularly in the context of fluorinated biomolecules.
Industry: Used in the production of advanced materials, such as fluoropolymers, which have applications in electronics, aerospace, and other high-performance industries.
Mechanism of Action
The mechanism by which 7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms in its structure can enhance binding affinity and selectivity, leading to more potent and specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Physicochemical Properties
- Lipophilicity (LogP): The title compound’s Cl and F substituents increase LogP (~3.5 predicted) compared to the non-fluorinated parent compound (LogP ~1.8) .
- Solubility: Fluorination reduces aqueous solubility, necessitating formulation optimization for drug delivery .
- Druglikeness: The compound complies with Lipinski’s rule of five (molecular weight <500, LogP <5), but its synthetic accessibility score (7/10) suggests moderate difficulty in large-scale production .
Commercial Availability
- The title compound is available at a premium price (e.g., $433/1g from AK Scientific) due to its complex synthesis, whereas simpler analogues like 2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS 22013-33-8) are cheaper ($188/1g) .
Biological Activity
7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is a fluorinated derivative of the benzo[b][1,4]dioxin class, notable for its unique structure characterized by chloro and tetrafluoro substituents. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include:
- Chloro Group : Enhances reactivity and potential for nucleophilic substitution.
- Fluorine Atoms : Contribute to the compound's lipophilicity and stability.
- Amine Group : Facilitates interactions with biological targets through hydrogen bonding.
Biological Activity
Research indicates that compounds within the benzo[b][1,4]dioxin class exhibit a range of biological activities. The following are key findings related to the biological activity of this compound:
1. Anticancer Properties
Several studies have explored the anticancer potential of benzo[b][1,4]dioxin derivatives. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line Tested | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis Induction |
| A549 (Lung) | 15.0 | Cell Cycle Arrest |
2. Neurotoxicity
Research has indicated that some dioxins can affect neurodevelopment. The potential neurotoxic effects of this compound have been assessed through animal models:
- Study Findings : In rodent models exposed to varying doses of the compound, significant alterations in behavior and neurodevelopmental markers were observed.
| Dose (mg/kg) | Behavioral Changes Observed |
|---|---|
| 0.5 | Hyperactivity |
| 1.0 | Impaired Learning |
3. Endocrine Disruption
Given the structural similarities to other endocrine disruptors:
- Hormonal Activity : The compound may interact with estrogen receptors leading to potential endocrine-disrupting effects.
Case Study 1: Anticancer Efficacy
In a controlled study examining the effects of this compound on breast cancer cells (MCF-7), researchers administered varying concentrations over a period of 72 hours. Results indicated a dose-dependent increase in apoptosis as measured by Annexin V staining.
Case Study 2: Neurodevelopmental Impact
A longitudinal study on juvenile rats exposed to this compound revealed significant deficits in cognitive function as measured through maze tests. Histopathological examinations showed alterations in hippocampal structure indicative of neurotoxic effects.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 7-Chloro-2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine?
Methodological Answer:
The synthesis typically begins with halogenated or nitro-substituted benzodioxin precursors. For example:
- Nitro Reduction Route : 6-Nitro-1,4-benzodioxane is reduced to the corresponding amine using catalytic hydrogenation or Sn/HCl, achieving yields up to 91% .
- Sulfonylation and Coupling : Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in alkaline aqueous Na₂CO₃ (pH 9–10) forms sulfonamide intermediates. Subsequent coupling with bromoacetamides in DMF using LiH as a base yields substituted derivatives .
- Halogenation : Fluorination or chlorination steps may involve electrophilic substitution or radical-mediated reactions, though regioselectivity must be carefully controlled to avoid byproducts .
Advanced: How can coupling reactions with halogenated intermediates be optimized for higher yields?
Methodological Answer:
Key optimization strategies include:
- Catalyst Selection : Use of polar aprotic solvents (e.g., DMF) with LiH or triethylamine as a base enhances nucleophilic substitution efficiency .
- Temperature Control : Reactions performed at room temperature (RT) for 3–4 hours minimize decomposition of sensitive intermediates .
- Purification Techniques : Flash chromatography (e.g., 0–15% EtOAc/hexanes gradient) effectively isolates products, as demonstrated in syntheses of fluorophenyl derivatives (45–82% yields) .
Basic: What spectroscopic methods validate the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Chemical shifts for aromatic protons (δ 6.5–7.5 ppm) and fluorine-coupled splitting patterns confirm substitution patterns. For example, fluorinated derivatives show distinct coupling (e.g., ³JHF = 8–12 Hz) .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O in acetamide derivatives) verify functional groups .
- CHN Analysis : Elemental composition (C, H, N) aligns with theoretical values within ±0.3% error .
Advanced: How are enzyme inhibition assays designed to evaluate derivatives of this compound?
Methodological Answer:
- Target Enzymes : Derivatives are screened against α-glucosidase or acetylcholinesterase using colorimetric assays (e.g., p-nitrophenyl substrate hydrolysis monitored at 405 nm) .
- Kinetic Analysis : IC₅₀ values are determined via dose-response curves (e.g., 3.85 μM for thrombin inhibition in benzothiazepinone analogs) .
- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding interactions with enzyme active sites, guiding structural modifications .
Advanced: How do substituents at the 6-position influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents enhance electrophilic interactions with enzyme pockets, improving inhibitory potency .
- Sulfonamide vs. Acetamide Moieties : Sulfonamides exhibit stronger hydrogen bonding with catalytic residues (e.g., Asp349 in α-glucosidase), while acetamides prioritize hydrophobic interactions .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) may reduce activity due to steric hindrance, necessitating computational modeling for optimization .
Basic: What are common challenges in achieving high-purity synthesis?
Methodological Answer:
- Byproduct Formation : Competing reactions (e.g., over-halogenation) are mitigated by stoichiometric control and slow reagent addition .
- Purification : Acid-base extraction (pH 2–3 with HCl) removes unreacted amines, while silica gel chromatography resolves regioisomers .
- Moisture Sensitivity : Fluorinated intermediates are hygroscopic; reactions are conducted under anhydrous conditions with molecular sieves .
Advanced: What computational approaches predict target interactions for this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulations (AMBER/CHARMM) assess stability of ligand-enzyme complexes over 100 ns trajectories .
- QSAR Models : Regression analysis correlates substituent parameters (e.g., Hammett σ) with inhibitory activity, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
